4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group at position 3 and a 3,4-dimethylphenyl group at position 2. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in modulating receptor interactions, while the 4-chlorophenyl and 3,4-dimethylphenyl substituents contribute to lipophilicity and steric effects .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-7-12-18(13-15(14)2)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-8-10-17(25)11-9-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRVOHJAEXTBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved by reacting a suitable hydrazide with an acyl chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The resulting oxadiazole intermediate is then coupled with a phthalazinone derivative under basic conditions to form the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Research indicates that compounds containing oxadiazole and phthalazinone scaffolds exhibit a range of biological activities:
- Anticancer Activity : Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Some compounds show promise as antibacterial and antifungal agents.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation.
Cytotoxicity Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives similar to this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines including ovarian and renal cancers. The mechanisms of action include:
- Enzyme Inhibition : Compounds inhibit enzymes crucial for DNA replication and repair in cancer cells.
- Receptor Modulation : Certain derivatives act as modulators for various receptors involved in cellular signaling pathways.
Case Studies
A review of several studies provides insights into the specific biological activities associated with this class of compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Similar Oxadiazole Derivative | Antitumor | 2.76 µM (OVXF 899) | |
| 1,3,4-Oxadiazole Derivative | Cytotoxicity against multiple cancer cell lines | 9.27 µM (PXF 1752) | |
| Various Oxadiazole Derivatives | Antimicrobial | Varies by structure |
Antimicrobial Applications
The antimicrobial properties of this compound have been explored through various studies. Compounds containing oxadiazole rings have shown effectiveness against both bacterial and fungal strains. For example:
- Antibacterial Activity : Certain derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Research indicates potential antifungal properties, making these compounds candidates for further investigation in treating fungal infections.
Mechanistic Insights
The biological activity of oxadiazoles is often linked to their ability to interact with biological targets:
- Enzyme Inhibition : Compounds inhibit enzymes necessary for DNA replication in cancer cells.
- Receptor Modulation : Certain derivatives modulate receptors involved in signaling pathways critical for cell proliferation and survival.
For example, studies indicate that oxadiazoles can inhibit histone deacetylases (HDACs), which play a role in tumorigenesis by altering gene expression.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the growth and replication of Mycobacterium tuberculosis . The oxadiazole ring plays a crucial role in binding to the active site of the target enzyme, disrupting its function.
Comparison with Similar Compounds
2-(3-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
- Key Differences : Replaces the 3,4-dimethylphenyl group with a 3-chloro-2-methylphenyl substituent.
- Properties : Higher chlorine content increases molecular weight (MW: ~443 g/mol) and lipophilicity. Safety protocols (P201, P210) emphasize flammability risks due to halogenated groups .
- Applications : Likely explored for TRP channel modulation, similar to oxadiazole-containing antagonists .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
- Key Differences : Substitutes 4-chlorophenyl with 4-methoxyphenyl and 3,4-dimethylphenyl with phenyl.
- Properties : Reduced steric hindrance and increased electron density from the methoxy group (MW: 396.41 g/mol). Lower logP compared to chlorinated analogs .
- Synthesis : Commercially available via suppliers like ChemScene, LLC, indicating industrial relevance .
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Key Differences : Bromine substitution at the oxadiazole phenyl ring introduces heavier halogen atoms (MW: 445.27 g/mol).
- Applications : Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Non-Phthalazinone Oxadiazole Derivatives
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Key Differences: Pyridine core instead of phthalazinone; 4-butylcyclohexyl substituent increases steric bulk.
- Applications : Reported as a G protein-coupled receptor (GPCR) ligand, highlighting the versatility of oxadiazoles in receptor targeting .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
*Estimated based on analogs. †Predicted using fragment-based methods.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one (commonly referred to as D321-0388) is a novel synthetic derivative belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of D321-0388 is , and its structure features a complex arrangement of oxadiazole and phthalazin moieties. The compound's structural characteristics contribute to its biological activity, particularly in terms of interaction with various biological targets.
Structural Formula
Antioxidant Activity
Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, compounds similar to D321-0388 have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). In a study by Kashid et al., certain oxadiazole derivatives demonstrated strong antioxidant activity with IC50 values significantly lower than those of standard antioxidants like Diclofenac sodium .
Antimicrobial Activity
D321-0388 has shown promising results in antimicrobial assays. A series of studies have reported that oxadiazole derivatives possess potent antibacterial and antifungal activities. For example, compounds with similar structures were tested against various microbial strains, revealing effective inhibition comparable to traditional antibiotics like amoxicillin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| D321-0388 | Staphylococcus aureus | 15 | |
| D321-0388 | Escherichia coli | 20 | |
| D321-0388 | Candida albicans | 25 |
Anti-inflammatory Activity
The anti-inflammatory potential of D321-0388 has been investigated through various in vitro assays. Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In comparative studies, certain oxadiazole derivatives exhibited IC50 values indicating strong anti-inflammatory effects .
Anticancer Activity
D321-0388's anticancer properties have also been explored. In vitro studies have suggested that it may inhibit cancer cell proliferation through mechanisms involving EGFR (epidermal growth factor receptor) inhibition. For instance, similar compounds showed IC50 values against MCF-7 and HepG2 cancer cell lines comparable to established chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity of Oxadiazole Derivatives
Case Study 1: Synthesis and Evaluation
A study synthesized a series of oxadiazole derivatives including D321-0388 and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their biological activities were assessed through various assays including antimicrobial and anticancer evaluations. The results indicated that these compounds exhibited significant biological activities correlating with their structural features .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on D321-0388 revealed its binding affinity for key biological targets involved in inflammation and cancer progression. These studies suggested that the compound could serve as a lead for developing new therapeutic agents targeting COX enzymes and EGFR pathways .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one?
- Methodology : The compound's core structure suggests a multi-step synthesis. First, prepare the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives (e.g., using 4-chlorobenzonitrile and hydroxylamine) . Next, introduce the phthalazinone moiety through cyclization of hydrazine derivatives with diketones or α-keto esters. Finally, couple the oxadiazole and phthalazinone fragments via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions.
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions. Grow crystals via slow evaporation in solvents like DMSO or DCM. Refinement software (e.g., SHELX) can resolve bond lengths, angles, and torsion angles, as demonstrated in structurally related oxadiazole-phthalazinone hybrids .
- Data Interpretation : Compare experimental bond lengths (e.g., C–N in oxadiazole: ~1.30–1.35 Å) with DFT-optimized geometries to validate accuracy .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology : Screen for kinase inhibition (e.g., PARP-1 or EGFR) using fluorescence-based assays or ADP-Glo™ kits. Assess cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), referencing protocols from studies on triazole-phthalazinone hybrids .
- Controls : Include known inhibitors (e.g., Olaparib for PARP-1) and solvent controls to normalize results.
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize derivatives with modifications to the 4-chlorophenyl (e.g., replacing Cl with Br or CF₃), 3,4-dimethylphenyl (e.g., introducing electron-withdrawing groups), or phthalazinone moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like PARP-1 .
- Data Analysis : Correlate IC₅₀ values from enzymatic assays with computational binding energies to identify critical substituents. For example, bulky groups on the oxadiazole may hinder enzyme access .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Methodology : Employ Hansen solubility parameters (HSPs) to identify optimal solvents. If experimental logP values conflict with predicted values (e.g., ACD/Labs vs. XLogP3), validate via shake-flask experiments. For bioavailability, use Caco-2 permeability assays and PAMPA to distinguish passive diffusion from active transport .
- Case Study : If poor aqueous solubility is observed despite low logP, consider polymorph screening (e.g., via DSC/TGA) to detect stable crystalline forms with enhanced dissolution .
Q. How can computational modeling guide the optimization of metabolic stability?
- Methodology : Perform in silico metabolite prediction (e.g., using StarDrop or MetaSite) to identify vulnerable sites (e.g., oxadiazole ring oxidation). Introduce blocking groups (e.g., methyl on the phthalazinone) or fluorination to reduce CYP450-mediated degradation .
- Validation : Compare microsomal stability (human/rat liver microsomes) of parent compound vs. derivatives, measuring half-life (t₁/₂) and intrinsic clearance (CLint) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
